![molecular formula C14H19N3O B7492242 N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. It was initially developed as a potential treatment for the common cold, but subsequent studies revealed its anti-tumor activity. DMXAA has since been studied extensively in preclinical and clinical trials for its potential as a cancer treatment.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively in preclinical and clinical trials for its potential as a cancer treatment. It has been shown to exhibit anti-tumor activity in a variety of cancer types, including lung, breast, colon, and prostate cancer. DMXAA has also been studied for its potential to enhance the effectiveness of radiation and chemotherapy treatments.
Wirkmechanismus
DMXAA's mechanism of action is not fully understood, but it is believed to work through the activation of the immune system. DMXAA stimulates the production of cytokines, which are proteins that play a key role in the immune response. This immune response leads to the destruction of tumor blood vessels and the inhibition of tumor growth.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines in the blood, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also soluble in water and organic solvents, making it easy to work with in the lab. However, DMXAA has some limitations for lab experiments. It is not stable in solution and must be stored at low temperatures. DMXAA also has a short half-life in the body, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One area of research is the development of new analogues of DMXAA that exhibit improved anti-tumor activity and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMXAA as a cancer treatment.
Synthesemethoden
DMXAA can be synthesized using a multi-step process that involves the reaction of 3-cyclohexene-1-carboxylic acid with 6-aminopyridine, followed by N,N-dimethylation and cyclization. The final product is a white crystalline solid that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17(2)13-9-8-12(10-15-13)16-14(18)11-6-4-3-5-7-11/h3-4,8-11H,5-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBTVFDHQHKGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.